1-(1-AZOCANYL)-2-(2-THIENYL)-1-ETHANONE
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can give insights into how the compound behaves under different conditions .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(azocan-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c15-13(11-12-7-6-10-16-12)14-8-4-2-1-3-5-9-14/h6-7,10H,1-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFBPFUUAYJAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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